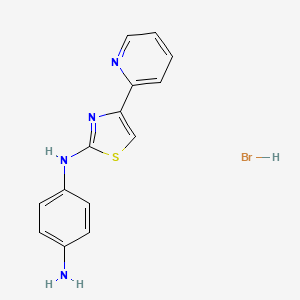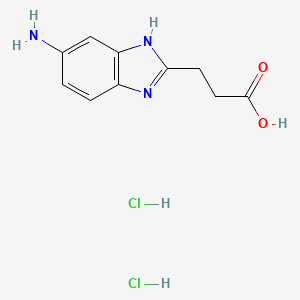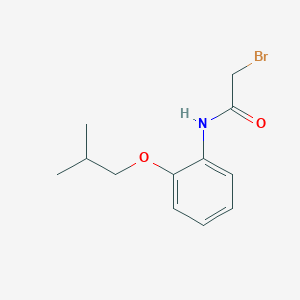
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
概要
説明
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group at the third position, a trifluoromethyl group at the sixth position, and a thiol group at the second position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-fluorobenzaldehyde and trifluoroacetylacetone.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Functional Group Modifications: Further modifications to introduce the fluorophenyl and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interactions: Modulation of receptor activity.
DNA Interactions: Binding to DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
3-(3-Fluorophenyl)pyridine-2-thiol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyridine-2-thiol: Lacks the fluorophenyl group.
3-(3-Fluorophenyl)-6-methylpyridine-2-thiol: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties
特性
IUPAC Name |
3-(3-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-8-3-1-2-7(6-8)9-4-5-10(12(14,15)16)17-11(9)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYOPPBLIBMVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(NC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1389584.png)
![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)


![3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1389592.png)
![N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389595.png)

![6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride](/img/structure/B1389600.png)
![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)

![2-Bromo-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B1389603.png)
![3-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389604.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine](/img/structure/B1389606.png)

